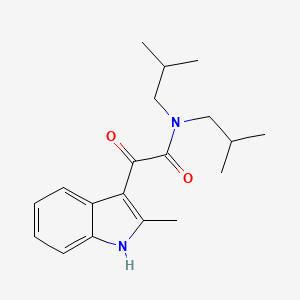

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide

Description

This compound features a 2-methyl-substituted indole core linked to a 2-oxoacetamide group, with N,N-bis(2-methylpropyl) substituents on the acetamide nitrogen. The structure combines lipophilic (bis(2-methylpropyl)) and hydrogen-bonding (oxoacetamide) moieties, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-12(2)10-21(11-13(3)4)19(23)18(22)17-14(5)20-16-9-7-6-8-15(16)17/h6-9,12-13,20H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOCJBLQCDLZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CC(C)C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Methyl Group: The methyl group at the 2-position of the indole ring can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the indole derivative with N,N-bis(2-methylpropyl)amine and an acyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research and Development Insights

- Structural Optimization: The target’s design balances lipophilicity and hydrogen-bonding capacity, a strategy seen in HDAC inhibitors like panobinostat .

- Challenges: Formulation strategies (e.g., prodrugs, nanoemulsions) may be required to address low solubility.

- Opportunities : The bis(2-methylpropyl) motif, also used in etofenprox (a pyrethroid insecticide ), highlights its versatility in diverse applications.

Biological Activity

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety combined with a bis(2-methylpropyl) amide structure. Its unique functional groups contribute to its reactivity and biological properties. The carbonyl group in the oxoacetamide structure is particularly notable for its susceptibility to nucleophilic attack, which may facilitate various chemical transformations.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Indole derivatives are recognized for their antimicrobial properties. Preliminary studies suggest that 2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide may inhibit the growth of various bacterial strains.

- Anticancer Effects : The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism may involve the modulation of apoptosis pathways and interference with cancer cell proliferation.

- Anti-inflammatory Properties : Similar compounds in the indole family have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases.

The precise mechanism of action for 2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide is still under investigation. However, initial findings suggest that it may interact with specific enzymes or receptors involved in disease pathways, which could elucidate its therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2-methyl-1H-indol-3-yl)ethan-1-ol | Contains an indole core with an alcohol group | Lacks the oxoacetamide functionality |

| 2-(2-methyl-1H-indol-3-yl)thioethanamine | Indole derivative with a thioether group | Different substituent leading to distinct properties |

| 2-(1H-indol-3-yl)N-(2-methylpropyl)-2-oxoacetamide | Similar core structure but different substituents | Variation in substituents affects biological activity |

The combination of functional groups in 2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide confers distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies

Recent case studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Studies : A study published in a peer-reviewed journal evaluated the efficacy of 2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide against different cancer cell lines. Results indicated significant cytotoxicity, suggesting its potential as a lead compound for drug development.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of this compound against multi-drug resistant bacteria. The findings revealed promising results, indicating that it could serve as a template for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving acylation and alkylation. For example, acylation of indole derivatives with chloroacetyl chloride in the presence of a base (e.g., Na₂CO₃) in dichloromethane (CH₂Cl₂) under reflux (3–5 hours) is common. Subsequent alkylation with 2-methylpropyl groups may require nucleophilic substitution using NaH in DMF at 35°C for 8 hours . Purification often involves gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve >95% purity . Monitoring reaction progress via TLC and verifying purity via HPLC or mass spectrometry (e.g., ESI/APCI(+)) is critical .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Key for confirming substituent positions. For indole-based acetamides, characteristic peaks include indole NH (~7.6–7.7 ppm), methyl groups (1.2–1.5 ppm), and carbonyl signals (~168–170 ppm) .

- Mass Spectrometry : ESI/APCI(+) can detect molecular ions (e.g., [M+H]+) and confirm molecular weight .

- FT-IR : Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups .

Q. How can reaction conditions be optimized to improve yield in N,N-dialkylation steps?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity of alkylating agents .

- Base Strength : Use NaH (strong base) to deprotonate indole NH and activate the substrate for alkylation .

- Temperature Control : Maintain 35–40°C to balance reaction rate and side-product formation .

- Stoichiometry : A 1.2–1.5 molar excess of alkylating agent ensures complete substitution .

Advanced Research Questions

Q. What computational methods can predict the compound’s bioactivity or binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the indole core and acetamide side chain for binding site analysis .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales in explicit solvent models .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved experimentally?

- Methodological Answer :

- Dose-Response Studies : Test across a range of concentrations (e.g., 1–100 µM) to identify therapeutic windows and off-target effects .

- Selectivity Assays : Use kinase or receptor panels to differentiate primary targets from secondary interactions .

- Metabolite Profiling : LC-MS/MS can detect active metabolites that may explain divergent activities .

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test mixtures of DMF/EtOAc or CH₃CN/H₂O for slow evaporation .

- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes ordered crystal lattice formation .

- Additive Use : Small amounts of co-solvents (e.g., glycerol) or salts (e.g., NH₄OAc) can stabilize crystal nuclei .

Q. How do substituents on the indole ring (e.g., 2-methyl vs. 5-methoxy) influence electronic properties and reactivity?

- Methodological Answer :

- Hammett Analysis : Quantify electronic effects using σ values; electron-donating groups (e.g., –OCH₃) increase indole ring electron density, altering nucleophilic reactivity .

- Cyclic Voltammetry : Measure oxidation potentials to correlate substituent effects with redox behavior .

- NMR Chemical Shifts : Compare δ values for H-2 and H-4 protons to assess ring electron distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.